molecular formula C19H18N4O4S B11573841 2-(ethylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(ethylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11573841
M. Wt: 398.4 g/mol
InChI Key: LFVHSVAHOFTLTR-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a nitrophenyl group, and a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoquinoline Core: The initial step involves the condensation of an appropriate aniline derivative with a suitable aldehyde to form the pyrimidoquinoline core.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction using an ethylthiol reagent.

    Nitration: The nitrophenyl group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) or sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with biological macromolecules such as DNA and proteins. The nitrophenyl group can form hydrogen bonds and π-π interactions with nucleic acids, leading to the inhibition of DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(ETHYLSULFANYL)-5-(4-NITROPHENYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

The uniqueness of 2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylsulfanyl group enhances its lipophilicity, potentially improving its cellular uptake, while the nitrophenyl group contributes to its ability to interact with biological targets.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

2-ethylsulfanyl-5-(3-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C19H18N4O4S/c1-2-28-19-21-17-16(18(25)22-19)14(10-5-3-6-11(9-10)23(26)27)15-12(20-17)7-4-8-13(15)24/h3,5-6,9,14H,2,4,7-8H2,1H3,(H2,20,21,22,25)

InChI Key

LFVHSVAHOFTLTR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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